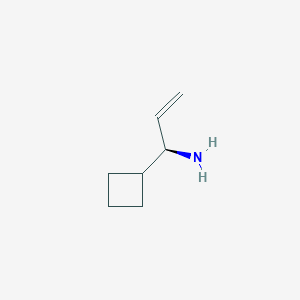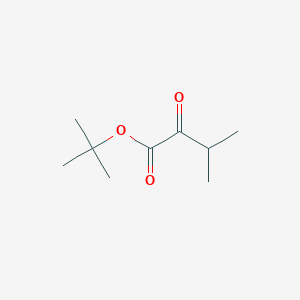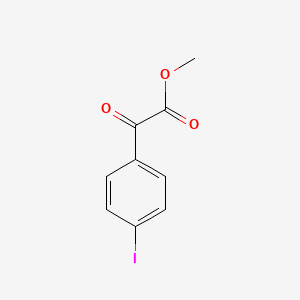
Methyl2-(4-iodophenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(4-iodophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodophenyl)-2-oxoacetate typically involves the esterification of 4-iodophenylacetic acid. One common method is the Fischer esterification, where 4-iodophenylacetic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:
4-Iodophenylacetic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) can be used to replace the iodine atom with an azide group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in acidic medium can oxidize the phenyl ring to quinones.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of 4-iodophenylmethanol.
Oxidation: Formation of 4-iodobenzoquinone.
Aplicaciones Científicas De Investigación
Methyl2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer research due to the presence of the iodine atom, which can be used for radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-(4-iodophenyl)-2-oxoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The iodine atom can facilitate the formation of halogen bonds, which are important in drug-receptor interactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of iodine.
Methyl 2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of iodine.
Uniqueness
Methyl2-(4-iodophenyl)-2-oxoacetate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher atomic weight of iodine compared to other halogens result in stronger halogen bonding and different reactivity patterns, making it valuable in specific applications such as radiolabeling and targeted drug delivery.
Propiedades
Fórmula molecular |
C9H7IO3 |
|---|---|
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
methyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clave InChI |
STMSZZFPHKQCOI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




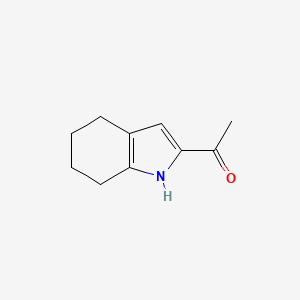
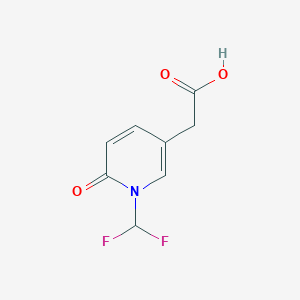
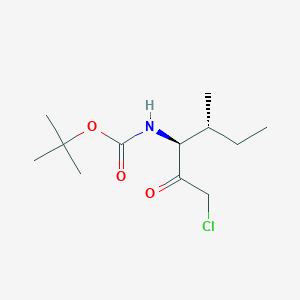

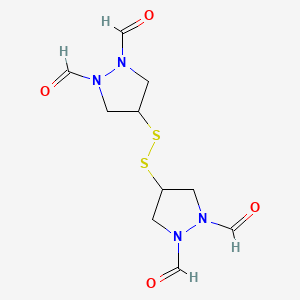
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
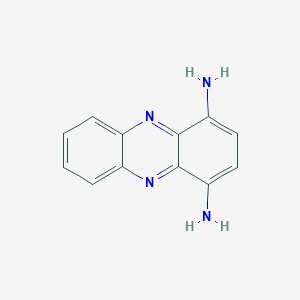
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
